molecular formula C11H12N2 B042225 1-phenethyl-1H-imidazole CAS No. 49823-14-5

1-phenethyl-1H-imidazole

Cat. No. B042225
Key on ui cas rn: 49823-14-5
M. Wt: 172.23 g/mol
InChI Key: SSENHTOBLYRWKU-UHFFFAOYSA-N
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Patent
US04431815

Procedure details

(2-Bromoethyl)benzene (41.62 g, 0.225 mol) was added dropwise to a stirred mixture of imidazole (13.6 g, 0.2 mol) and sodium bicarbonate (16.8 g, 0.2 mol) in methanol (100 ml). Following the addition, the reaction mixture was stirred at ambient temperature for 24 h, and then stirred and heated under reflux for 6 h. After concentration of the reaction mixture under reduced pressure, the residue was treated with water (100 ml), and this mixture was extracted with chloroform (3×75 ml). The combined extracts were dried (magnesium sulphate), and the solution was then evaporated under reduced pressure. The resulting brown oil was distilled to afford 1-(2-phenylethyl)imidazole, b.p. 122°/0.2 mmHg. The slightly impure product was purified using a silica gel column and by elution with ethyl acetate/methanol (9:1). The product fractions were pooled, concentrated, under reduced pressure, and then distilled, to afford the pure product, b.p. 110°/0.1 mmHg.
Quantity
41.62 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[NH:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.C(=O)(O)[O-].[Na+].O>CO>[C:4]1([CH2:3][CH2:2][N:10]2[CH:14]=[CH:13][N:12]=[CH:11]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
41.62 g
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
13.6 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
16.8 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with chloroform (3×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
the solution was then evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting brown oil was distilled

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCN1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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